methyl 2-[4-(3,4-dimethoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoate
CAS No.: 2197054-06-9
Cat. No.: VC2790625
Molecular Formula: C14H17N3O5
Molecular Weight: 307.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2197054-06-9 |
|---|---|
| Molecular Formula | C14H17N3O5 |
| Molecular Weight | 307.3 g/mol |
| IUPAC Name | methyl 2-[4-(3,4-dimethoxyphenyl)-5-oxo-1,2,4-triazol-1-yl]propanoate |
| Standard InChI | InChI=1S/C14H17N3O5/c1-9(13(18)22-4)17-14(19)16(8-15-17)10-5-6-11(20-2)12(7-10)21-3/h5-9H,1-4H3 |
| Standard InChI Key | ULLKFKQZRYLIPJ-UHFFFAOYSA-N |
| SMILES | CC(C(=O)OC)N1C(=O)N(C=N1)C2=CC(=C(C=C2)OC)OC |
| Canonical SMILES | CC(C(=O)OC)N1C(=O)N(C=N1)C2=CC(=C(C=C2)OC)OC |
Introduction
Methyl 2-[4-(3,4-dimethoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoate is a complex organic compound with a specific chemical structure and potential applications in various fields. This article aims to provide a comprehensive overview of this compound, including its chemical properties, synthesis, and potential uses.
Safety and Handling
-
Hazard Information: Specific safety data sheets are recommended for detailed handling instructions.
| Property | Description |
|---|---|
| Molecular Formula | C14H17N3O5 |
| CAS Number | 2197054-06-9 |
| Reference Number | 54-OR111256 |
| Molecular Weight | Calculated from formula |
| Appearance | Solid at room temperature |
Synthesis and Preparation
The synthesis of methyl 2-[4-(3,4-dimethoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoate typically involves multi-step organic reactions. These may include condensation reactions between appropriate precursors, such as triazole derivatives and propanoic acid derivatives, in the presence of suitable catalysts or reagents.
Potential Applications
While specific applications for this compound are not widely documented, its structure suggests potential use in pharmaceuticals or agrochemicals due to the presence of a triazole ring, which is common in many biologically active compounds.
Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume